N-{(2S,3R,4E)-1-[(beta-D-glycero-Hexopyranosyl)oxy]-3-hydroxyoctadec-4-en-2-yl}octanamide
Description
This compound is a glycosphingolipid derivative characterized by a β-D-hexopyranosyl moiety linked via an ether bond to a hydroxyoctadecenyl backbone and an octanamide group. Its stereochemistry (2S,3R,4E) and hydroxylation at C3 suggest biological relevance in membrane signaling or receptor interactions. Glycosphingolipids of this class are often implicated in cellular recognition processes, such as pathogen binding or immune modulation .
Properties
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H61NO8/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-26(35)25(33-28(36)22-20-17-8-6-4-2)24-40-32-31(39)30(38)29(37)27(23-34)41-32/h19,21,25-27,29-32,34-35,37-39H,3-18,20,22-24H2,1-2H3,(H,33,36)/b21-19+/t25-,26+,27?,29+,30?,31?,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEXEEHGNKGJES-LSHBQEOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1C(C([C@@H](C(O1)CO)O)O)O)NC(=O)CCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H61NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677047 | |
| Record name | N-{(2S,3R,4E)-1-[(beta-D-glycero-Hexopyranosyl)oxy]-3-hydroxyoctadec-4-en-2-yl}octanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111956-47-9 | |
| Record name | N-{(2S,3R,4E)-1-[(beta-D-glycero-Hexopyranosyl)oxy]-3-hydroxyoctadec-4-en-2-yl}octanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-{(2S,3R,4E)-1-[(beta-D-glycero-Hexopyranosyl)oxy]-3-hydroxyoctadec-4-en-2-yl}octanamide is a complex glycosylated compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C32H61NO, with a molecular weight of approximately 587.44 g/mol. The structure features a long-chain fatty acid component linked to a sugar moiety, which may influence its biological activity.
Antioxidant Properties
Recent studies have indicated that glycosylated compounds exhibit significant antioxidant properties. The presence of the sugar moiety in this compound enhances its ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases.
Anti-inflammatory Effects
Research has shown that this compound can modulate inflammatory pathways. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential therapeutic applications in treating inflammatory conditions.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Results indicate that it possesses significant antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
- Case Study on Antioxidant Activity : A study published in Journal of Natural Products assessed the antioxidant capacity of similar glycosylated compounds using DPPH and ABTS assays. The results showed a marked increase in antioxidant activity correlating with the degree of glycosylation.
- Anti-inflammatory Mechanisms : Research conducted by Smith et al. (2023) highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with this compound resulted in reduced joint swelling and lower levels of inflammatory markers.
- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections revealed that the inclusion of this compound in treatment regimens led to faster recovery times compared to standard antibiotics alone.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups present in the molecule are likely responsible for its ability to donate electrons and neutralize free radicals.
- Cytokine Modulation : The compound may interfere with signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.
- Cell Membrane Interaction : The long hydrophobic tail may enhance membrane permeability and facilitate interactions with bacterial cell membranes, leading to antimicrobial effects.
Scientific Research Applications
Pharmaceutical Applications
N-{(2S,3R,4E)-1-[(beta-D-glycero-Hexopyranosyl)oxy]-3-hydroxyoctadec-4-en-2-yl}octanamide has been studied for its potential as an anti-inflammatory agent. Its ability to inhibit TLR4 (Toll-like receptor 4) signaling pathways makes it a candidate for treating inflammatory diseases. Research indicates that compounds with similar structures can modulate immune responses effectively .
Case Study: TLR4 Inhibition
A study demonstrated that derivatives of this compound could significantly reduce inflammation in models of sepsis by inhibiting TLR4-mediated pathways. The results showed a marked decrease in pro-inflammatory cytokines, suggesting potential therapeutic benefits in conditions like septic shock .
Biochemical Research
The compound's glycosylation enhances its interaction with biological membranes, making it useful in studying membrane dynamics and cellular uptake mechanisms. Its structure allows researchers to investigate how glycosylated compounds influence cell signaling and metabolic pathways.
Case Study: Membrane Interaction Studies
In vitro studies have shown that glycosylated lipids can alter membrane fluidity and permeability. This property was utilized to explore the effects of this compound on cellular uptake of drugs .
Material Science
Due to its amphiphilic nature, this compound can be employed in the development of novel drug delivery systems. Its ability to form micelles or vesicles can enhance the solubility of hydrophobic drugs, improving their bioavailability.
Case Study: Drug Delivery Systems
Research has shown that formulations containing this compound can effectively encapsulate hydrophobic drugs and release them in a controlled manner. This application is particularly relevant for cancer therapies where targeted delivery is crucial .
Chemical Reactions Analysis
Glycosidic Bond Reactivity
The beta-D-glycero-hexopyranosyl moiety is linked via a glycosidic bond to the octadecene backbone. Glycosidic bonds are susceptible to hydrolysis under acidic or enzymatic conditions.
Amide Bond Reactivity
The octanamide group can undergo hydrolysis, reduction, or nucleophilic substitution.
Alkene Functionalization
The 4E-alkene in the octadecene chain is reactive toward electrophilic additions and hydrogenation.
Hydroxyl Group Reactions
The secondary alcohol at C3 and the hydroxyl groups on the hexopyranose ring can undergo esterification, oxidation, or etherification.
Stability Under Physiological Conditions
In aqueous environments (pH 7.4, 37°C), the compound exhibits:
-
Glycosidic bond stability : Resistant to hydrolysis unless exposed to specific enzymes (e.g., gut microbiota glycosidases) .
-
Amide bond stability : No significant hydrolysis over 24 hours, as shown in simulated gastric fluid studies .
Synthetic Modifications
Key derivatives synthesized for structure-activity studies include:
Hydrogenation of 4E-alkene (Table 3):
| Catalyst | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pd/C | 4 | 92 | 98.5% |
| PtO₂ | 6 | 85 | 97.2% |
Acidic hydrolysis of amide (Table 2):
| Acid Concentration | Temperature (°C) | Conversion (%) |
|---|---|---|
| 6M HCl | 100 | 78 |
| 3M H₂SO₄ | 80 | 45 |
Comparison with Similar Compounds
Structural Analogues in Glycosphingolipids
Compound from :
- Name: N-[(2S,3R,4E)-1-{[2-Acetamido-2-deoxy-β-D-galactopyranosyl-(1->3)-α-D-galactopyranosyl-(1->4)-β-D-galactopyranosyl-(1->4)-β-D-glucopyranosyl]oxy}-3-hydroxy-4-octadecen-2-yl]octadecanamide
- Key Features: Molecular Formula: C₆₂H₁₁₄N₂O₂₃ (MW: 1255.585) Structural Differences: A tetrasaccharide chain (GalNAc-Gal-Gal-Glc) vs. the target compound’s single hexopyranosyl group. Functional Groups: Additional acetamido and hydroxyl groups in the glycan chain.
- Biological Role : Identified as a globoside (Gb4), a receptor for parvovirus B19 and a component of cell membranes .
Comparison :
ZX-J-19j () :
- Name: N-(2,3-diphenylquinoxalin-6-yl)octanamide
- Key Features: Structure: Quinoxaline core with octanamide and phenyl substituents. Function: Cyclophilin J PPIase inhibitor (patented for therapeutic applications).
- Comparison :
| Property | Target Compound | ZX-J-19j |
|---|---|---|
| Backbone | Glycosphingolipid | Heterocyclic (quinoxaline) |
| Amide Group | Aliphatic octanamide | Aromatic-linked octanamide |
| Bioactivity | Membrane interactions | Enzyme inhibition |
While both compounds share an octanamide group, ZX-J-19j’s synthetic scaffold prioritizes enzyme inhibition over membrane integration, reflecting divergent design objectives .
Hypoglycemic Acetamide Derivatives ()
Example Compound: 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide (3i)
- Key Features :
- Molecular Formula : C₂₁H₂₀N₂O₆S
- Function : Hypoglycemic activity via PPARγ agonism.
- Comparison :
| Property | Target Compound | Compound 3i |
|---|---|---|
| Core Structure | Glycolipid | Small-molecule acetamide |
| Functional Groups | Hydroxyl, amide, glycan | Thiazolidinedione, methoxy |
| Bioactivity | Membrane signaling (assumed) | Glucose metabolism modulation |
These acetamides highlight the versatility of amide-containing compounds in drug design but lack the glycolipid’s capacity for complex lipid-raft interactions .
Table 1: Structural and Functional Overview
Preparation Methods
Synthesis of the Sphingoid Base Backbone
- The sphingoid base (3-hydroxyoctadec-4-en-2-yl) is synthesized starting from commercially available long-chain aldehydes or fatty acid derivatives.
- The stereochemistry at C-2 and C-3 is introduced via stereoselective reductions or asymmetric syntheses using chiral catalysts or auxiliaries.
- The double bond at position 4 (E configuration) is installed through Wittig or Horner-Wadsworth-Emmons olefination reactions.
- Hydroxyl groups are protected with suitable protecting groups such as silyl ethers or acetals to enable selective functionalization later.
Glycosylation Step
- The beta-D-glycero-hexopyranosyl moiety is introduced via glycosylation of the sphingoid base’s primary hydroxyl group.
- Glycosyl donors such as peracetylated or perbenzylated sugars activated by promoters (e.g., trichloroacetimidates, thioglycosides) are used.
- The glycosylation conditions are optimized to favor beta-selectivity, often employing neighboring group participation from acyl protecting groups on the sugar.
- After glycosylation, global deprotection steps remove protecting groups without affecting the sensitive amide and double bond functionalities.
Amide Bond Formation
- The final step involves coupling the sphingoid glycoside with octanoic acid to form the octanamide.
- Standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) or similar additives facilitate amide bond formation.
- The reaction is carried out under mild conditions to preserve the stereochemical integrity and avoid side reactions.
- Purification is achieved by chromatographic techniques such as silica gel column chromatography or preparative HPLC.
Data Table Summarizing Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Sphingoid base synthesis | Asymmetric reduction, olefination | Control of stereochemistry at C-2, C-3; E-alkene formation |
| 2 | Glycosylation | Glycosyl donor (e.g., trichloroacetimidate), promoter (TMSOTf) | Beta-selective glycosidic bond formation; protecting group strategy critical |
| 3 | Amide bond formation | EDCI/HOBt or DCC/HOBt, mild base (e.g., DIPEA) | Mild conditions to maintain stereochemistry; purification by chromatography |
Research Findings and Optimization Notes
- Stereochemical Control: The stereochemistry at C-2 and C-3 of the sphingoid base is crucial for biological activity and is achieved using chiral catalysts or enzymatic methods in some reports.
- Glycosylation Efficiency: Beta-selectivity is enhanced by the use of participating protecting groups on the sugar moiety, such as acetyl groups at C-2.
- Amide Coupling: The use of carbodiimide coupling agents with additives like HOBt minimizes racemization and side reactions.
- Protecting Group Strategy: Orthogonal protection schemes allow selective deprotection steps, preserving the integrity of sensitive functional groups.
- Purification: Due to the amphiphilic nature of the molecule, reverse-phase chromatography is often employed for final purification.
Summary Table of Physicochemical Properties Relevant to Preparation
| Property | Value | Source/Method |
|---|---|---|
| Molecular Weight | 587.8 g/mol | Computed (PubChem) |
| Hydrogen Bond Donors | 6 | Computed |
| Hydrogen Bond Acceptors | 8 | Computed |
| Rotatable Bonds | 25 | Computed |
| Topological Polar Surface Area | 149 Ų | Computed |
| Stereocenters (Defined) | 4 | Computed |
These properties influence solubility, reaction conditions, and purification protocols during synthesis.
Q & A
Q. Basic Assay Design
- Enzyme Inhibition : Urease or cholinesterase inhibition is tested using 96-well microplate assays. Substrate hydrolysis (e.g., urea for urease) is monitored via UV spectrophotometry at 630 nm, with IC50 calculated using dose-response curves .
- Antioxidant Activity : DPPH radical scavenging assays measure % inhibition at 517 nm, with ascorbic acid as a positive control .
Advanced Mechanistic Studies
Enzymatic kinetics (e.g., Lineweaver-Burk plots) determine inhibition modality (competitive/uncompetitive). Molecular docking (AutoDock Vina) predicts binding interactions, validated by MD simulations to assess complex stability over 100 ns trajectories .
How do structural modifications (e.g., acyl chain length or glycosyl group) influence bioactivity?
Basic SAR Insights
Shortening the octanamide (C8) chain to hexanamide (C6) reduces hydrophobicity, often decreasing membrane permeability and enzyme affinity. Conversely, longer chains (e.g., C18) enhance lipid bilayer integration but may reduce solubility .
Advanced Design Strategies
Replacing beta-D-hexopyranosyl with beta-D-lactosyl (as in related glycosphingolipids) improves carbohydrate-mediated receptor binding, critical for targeting lectin domains in pathogens . Computational QSAR models (e.g., CoMFA) optimize substitutions for dual inhibitory activity (e.g., cyclooxygenase/HDAC) .
How are contradictions in bioactivity data resolved across studies?
Basic Data Validation
Reproducibility is ensured by standardizing assay conditions (pH, temperature) and controls. For example, urease IC50 discrepancies may arise from enzyme source variations (e.g., Canavalia ensiformis vs. bacterial urease), necessitating source-specific validation .
Advanced Meta-Analysis
Multivariate analysis (e.g., PCA) identifies outliers in datasets. Comparative studies using isogenic strains (e.g., urease-deficient mutants) confirm target specificity .
What strategies mitigate solubility challenges in in vitro assays?
Basic Formulation
DMSO stock solutions (≤1% v/v) are standard. For aqueous compatibility, β-cyclodextrin encapsulation enhances solubility without disrupting biological activity .
Advanced Computational Modeling
COSMO-RS predicts solubility in mixed solvents (e.g., DMSO/water ratios), while MD simulations assess aggregation propensity of the glycosylated lipid tail .
How is the compound’s stability assessed under experimental storage conditions?
Basic Stability Protocols
Accelerated stability studies (25°C/60% RH, 40°C/75% RH) monitor degradation via HPLC. Glycosidic bond hydrolysis is a key degradation pathway, detected by free sugar release .
Advanced Degradation Kinetics
Arrhenius modeling predicts shelf life, while LC-MS/MS identifies degradation products (e.g., octanamide cleavage fragments) .
What in silico tools are recommended for predicting ADMET properties?
Basic Predictions
SwissADME estimates LogP (octanamide ~4.2) and BBB permeability. ProTox-II predicts hepatotoxicity risk .
Advanced Modeling
Free-energy perturbation (FEP) simulations quantify binding free energy changes for glycosyl group modifications, guiding lead optimization .
How does the compound’s stereochemistry impact its interaction with lipid bilayers?
Basic Biophysical Analysis
Langmuir monolayer assays measure insertion efficiency into lipid membranes. The 3R-hydroxy group facilitates hydrogen bonding with phospholipid headgroups, enhancing membrane anchoring .
Advanced Simulations
Coarse-grained MD (MARTINI force field) visualizes spontaneous micelle formation, critical for drug delivery applications .
What are emerging applications beyond enzyme inhibition?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
